molecular formula C5H12ClNO2S B3022055 cis-3-Methylsulfonylcyclobutylamine hydrochloride CAS No. 1408074-56-5

cis-3-Methylsulfonylcyclobutylamine hydrochloride

Cat. No. B3022055
CAS RN: 1408074-56-5
M. Wt: 185.67
InChI Key: FGZJADAEEWGMEC-UHFFFAOYSA-N
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Description

“Cis-3-Methylsulfonylcyclobutylamine hydrochloride” is a chemical compound with the CAS Number: 1408074-56-5 . It has a molecular weight of 185.67 and its IUPAC name is 3-(methylsulfonyl)cyclobutanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H/t4-,5+; . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Properties and Synthesis

Understanding the chemical properties and synthesis methods of related compounds can be crucial for developing new pharmaceuticals or materials. For instance, the chemical modification of xylan into biopolymer ethers and esters showcases the importance of functional groups and substitution patterns in creating new compounds with specific properties (Petzold-Welcke et al., 2014). Such research could be relevant for the synthesis and application development of cis-3-Methylsulfonylcyclobutylamine hydrochloride in various fields.

Pharmacogenomics and Drug Sensitivity

In the context of cancer treatment, understanding the genetic factors influencing drug sensitivity is crucial. For example, research on cisplatin sensitivity in non-small cell lung cancer highlights the role of nucleotide excision repair, drug transport, and metabolism pathways in determining therapeutic outcomes (Rose et al., 2014). Similar pharmacogenomic studies could be conducted with this compound to improve treatment efficacy and predict patient responses.

Environmental and Conservation Applications

Research on composite indicators (CIs) for environmental systems underscores the role of methodological approaches in addressing uncertainties in measuring and tracking environmental conditions (Burgass et al., 2017). Such studies can inform the application of this compound in environmental science, particularly in assessing the impact of chemical compounds on ecological health and conservation efforts.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H301, H302, H315, H319, H335 . The precautionary statements associated with it are P202, P261, P264, P270, P280, P301, P301, P305, P312, P330, P338, P351 .

properties

IUPAC Name

3-methylsulfonylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZJADAEEWGMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1408075-97-7
Record name (1r,3r)-3-methanesulfonylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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